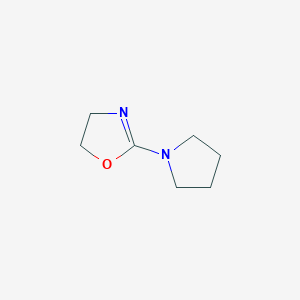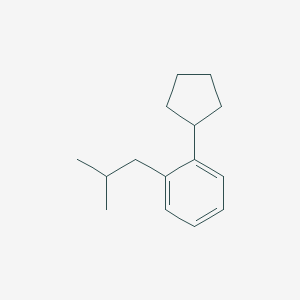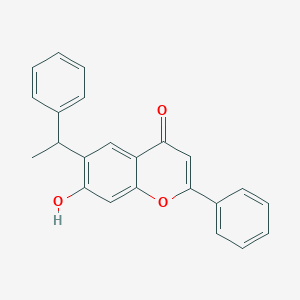
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions. Common synthetic routes may include:
Claisen-Schmidt Condensation: This reaction involves the condensation of a phenolic aldehyde with a ketone in the presence of a base such as sodium hydroxide.
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone under basic conditions, followed by cyclization to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroxyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer activities.
Industry: Used in the development of pharmaceuticals, cosmetics, and dietary supplements.
作用机制
The mechanism of action of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. Its hydroxyl and phenyl groups allow it to form hydrogen bonds and hydrophobic interactions, modulating the activity of these targets. Pathways involved may include antioxidant defense mechanisms and signal transduction pathways.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Naringenin: A flavonoid known for its metabolic and cardiovascular benefits.
Uniqueness
7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and interactions compared to other flavonoids.
属性
CAS 编号 |
65750-21-2 |
|---|---|
分子式 |
C23H18O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
7-hydroxy-2-phenyl-6-(1-phenylethyl)chromen-4-one |
InChI |
InChI=1S/C23H18O3/c1-15(16-8-4-2-5-9-16)18-12-19-21(25)13-22(17-10-6-3-7-11-17)26-23(19)14-20(18)24/h2-15,24H,1H3 |
InChI 键 |
JRUAGEPYOPKIHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=C(C=C3C(=C2)C(=O)C=C(O3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
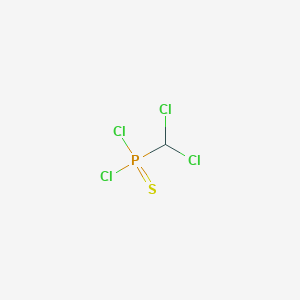
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
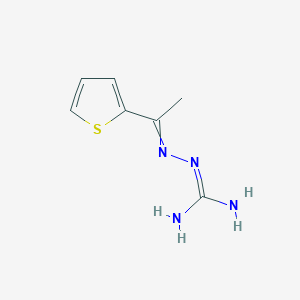
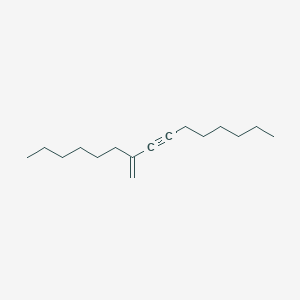
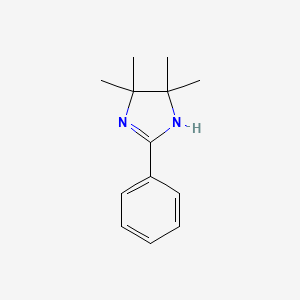
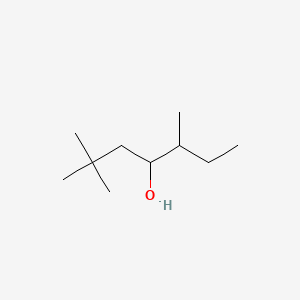
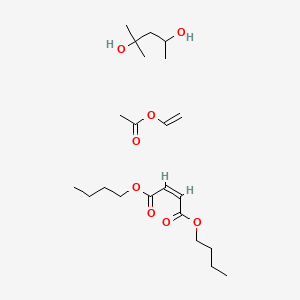


![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)

